molecular formula C25H31F3N4O2 B1684020 EMD534085 CAS No. 858668-07-2

EMD534085

Cat. No.: B1684020
CAS No.: 858668-07-2
M. Wt: 476.5 g/mol
InChI Key: MARIUIDCPUZLKZ-FUKQBSRTSA-N
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Description

EMD-534085 is a potent and selective inhibitor of the mitotic kinesin-5 protein, also known as Eg5. This protein plays a crucial role in the process of mitosis, specifically in the formation of the mitotic spindle, which is essential for the segregation of chromosomes during cell division. By inhibiting Eg5, EMD-534085 induces mitotic arrest, leading to cell death. This compound has demonstrated significant preclinical antitumor activity and is being investigated for its potential use in cancer therapy .

Preparation Methods

The synthesis of EMD-534085 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Industrial production methods for EMD-534085 involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield. This may include the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

EMD-534085 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or dimethyl sulfoxide, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various oxidized, reduced, or substituted derivatives of EMD-534085 .

Scientific Research Applications

EMD-534085 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of EMD-534085 involves the inhibition of the mitotic kinesin-5 protein, also known as Eg5. This protein is essential for the formation of the mitotic spindle, which is required for the segregation of chromosomes during cell division. By binding to the allosteric pocket of Eg5, EMD-534085 prevents the formation of the mitotic spindle, leading to mitotic arrest and subsequent cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making EMD-534085 a promising candidate for cancer therapy .

Comparison with Similar Compounds

EMD-534085 is unique among Eg5 inhibitors due to its high potency and selectivity. Similar compounds include:

Compared to these compounds, EMD-534085 has demonstrated superior potency and selectivity, making it a valuable tool for research and a promising candidate for therapeutic development .

Biological Activity

EMD534085 is a potent and selective inhibitor of the mitotic kinesin-5 (Eg5), which plays a crucial role in the assembly of the mitotic spindle during cell division. This compound has garnered attention due to its significant biological activity, particularly in inducing apoptosis in cancer cells during mitotic arrest. The following sections provide a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

Pharmacological Properties

  • Target : Kinesin-5 (Eg5)
  • IC50 : 8 nM, indicating high potency against its target .
  • Selectivity : this compound exhibits selectivity for kinesin-5, showing no significant inhibition of other tested kinesins at concentrations up to 10 µM .

This compound induces rapid cell death in various cancer cell lines, particularly HL60 cells, by causing mitotic arrest. The mechanism involves several key processes:

  • Mitotic Arrest : this compound causes cells to enter mitosis but prevents proper spindle formation, resulting in monopolar spindles and prolonged mitotic arrest .
  • Apoptosis Induction : During this arrest, the compound activates apoptotic pathways:
    • Activation of caspases (caspase-3, -7, -8, -9) leading to apoptosis .
    • Cleavage of PARP1 and degradation of anti-apoptotic proteins such as Mcl1 and XIAP .
  • Cell Cycle Dynamics : Cells treated with this compound exhibit significant accumulation of phospho-Histone H3, indicating active mitosis .

In Vitro Studies

A variety of studies have explored the effects of this compound on different cancer cell lines:

  • Cell Lines Tested : HeLa, MCF7, HL60, Colo 205, and others.
  • Treatment Concentration : Most studies utilized a saturating concentration of 500 nM to evaluate drug response.
  • Cell Death Kinetics : Time-lapse microscopy revealed that cells treated with this compound undergo vigorous blebbing and eventual lysis after prolonged mitotic arrest .
Cell LineMitotic Arrest (%)Apoptosis InductionNotes
HL60Nearly 100%YesRapid death during mitotic arrest
HeLaHighVariableResponse varies across cell types
MCF7HighYesConsistent with other K5 inhibitors

In Vivo Studies

In vivo experiments using mouse models have demonstrated the antitumor efficacy of this compound:

  • Tumor Models : Colo 205 xenografts were used to assess the drug's impact on tumor growth.
  • Dosage : Administered doses ranged from 10 mg/kg to 20 mg/kg.
  • Findings : A dose-dependent increase in the mitotic index was observed at 8 hours post-treatment, confirming effective induction of mitotic arrest in tumors .

Clinical Studies

A Phase I clinical trial assessed the safety and pharmacokinetics of this compound in patients with refractory solid tumors:

  • Participants : 44 patients received the treatment.
  • Maximum Tolerated Dose (MTD) : Established at 108 mg/m²/day.
  • Adverse Effects : Commonly reported effects included asthenia (50%) and neutropenia (32%). No complete or partial responses were observed; however, stable disease was noted in 52% of patients .

Properties

IUPAC Name

1-[[(2R,4aS,5R,10bS)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]-3-[2-(dimethylamino)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31F3N4O2/c1-32(2)13-12-29-24(33)30-15-18-9-10-19-22(16-6-4-3-5-7-16)31-21-11-8-17(25(26,27)28)14-20(21)23(19)34-18/h3-8,11,14,18-19,22-23,31H,9-10,12-13,15H2,1-2H3,(H2,29,30,33)/t18-,19+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARIUIDCPUZLKZ-FUKQBSRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)NCC1CCC2C(NC3=C(C2O1)C=C(C=C3)C(F)(F)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCNC(=O)NC[C@H]1CC[C@H]2[C@@H](NC3=C([C@H]2O1)C=C(C=C3)C(F)(F)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90235147
Record name EMD-534085
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858668-07-2
Record name EMD-534085
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0858668072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMD-534085
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMD-534085
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL67QX8036
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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